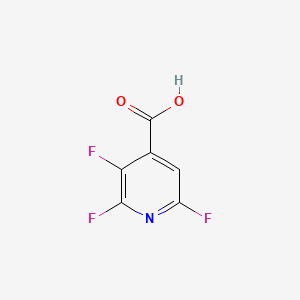

2,3,6-Trifluoropyridine-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3,6-trifluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3NO2/c7-3-1-2(6(11)12)4(8)5(9)10-3/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNORRUCMWSIQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382331 | |

| Record name | 2,3,6-Trifluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675602-92-3 | |

| Record name | 2,3,6-Trifluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-Trifluoropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3,6-Trifluoropyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable synthetic pathway for 2,3,6-trifluoropyridine-4-carboxylic acid, a fluorinated pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of a direct, published synthesis protocol for this specific molecule, the following guide is constructed based on well-established and analogous reactions reported for similar fluorinated pyridine systems. The proposed pathway involves a two-step process: the synthesis of the 2,3,6-trifluoropyridine precursor followed by its regioselective carboxylation.

Introduction

Fluorinated pyridines are a critical class of heterocyclic compounds in the development of pharmaceuticals and agrochemicals. The introduction of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. While the specific biological activities of this compound are not extensively documented in publicly available literature, its structural analogs, such as trifluoromethyl-pyridine carboxylic acids, have been investigated for their coordination chemistry and biological activities. This guide provides a comprehensive approach to its synthesis to facilitate further research and application development.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process, as illustrated in the workflow diagram below. The first step involves the synthesis of the starting material, 2,3,6-trifluoropyridine, through the hydrodefluorination of a commercially available precursor. The second, and key, step is the regioselective carboxylation of 2,3,6-trifluoropyridine at the 4-position via a directed ortho-metalation (DoM) approach.

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2,3,6-Trifluoropyridine

This procedure is adapted from the catalytic hydrodefluorination of polyfluoroarenes.

Reaction:

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2,3,5,6-Tetrafluoropyridine | 151.05 | (e.g., 1.51 g) | 10 |

| [Rh(μ-H)(dippp)]2 (catalyst) | - | (e.g., 0.05 mol%) | 0.005 |

| Triethylsilane (HSiEt3) | 116.28 | (e.g., 1.16 g) | 10 |

| Anhydrous Benzene-d6 (or other inert solvent) | - | (e.g., 10 mL) | - |

Procedure:

-

In a nitrogen-filled glovebox, combine 2,3,5,6-tetrafluoropyridine, triethylsilane, and the rhodium catalyst in an NMR tube or a suitable reaction vessel containing anhydrous benzene-d6.

-

Seal the vessel and heat the reaction mixture at 50°C for 48 hours.

-

Monitor the reaction progress by 19F NMR spectroscopy.

-

Upon completion, the solvent can be removed under reduced pressure, and the product, 2,3,6-trifluoropyridine, can be purified by distillation or column chromatography. A reported yield for this reaction is approximately 7%[1].

Step 2: Synthesis of this compound

This protocol is based on the standard lithiation and carboxylation of fluorinated pyridines.

Reaction:

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2,3,6-Trifluoropyridine | 133.06 | (e.g., 1.33 g) | 10 |

| n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M) | 64.06 | (e.g., 4.4 mL) | 11 (1.1 eq) |

| Anhydrous Tetrahydrofuran (THF) | - | (e.g., 50 mL) | - |

| Carbon Dioxide (solid, dry ice) | 44.01 | (excess) | - |

| Hydrochloric Acid (e.g., 1 M aqueous) | 36.46 | (as needed) | - |

| Diethyl ether or Ethyl acetate | - | (for extraction) | - |

| Anhydrous Magnesium Sulfate or Sodium Sulfate | - | (for drying) | - |

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

-

Under a positive pressure of nitrogen, add anhydrous THF (50 mL) to the flask and cool the solution to -78°C using a dry ice/acetone bath.

-

Add 2,3,6-trifluoropyridine (1.33 g, 10 mmol) to the cooled THF.

-

Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise to the reaction mixture while maintaining the temperature at -78°C. The addition of n-BuLi often results in a color change.

-

Stir the reaction mixture at -78°C for 1-2 hours to ensure complete lithiation.

-

Quench the reaction by carefully adding an excess of crushed dry ice to the reaction mixture. The temperature should be kept below -60°C during this addition.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Once at room temperature, add water to the mixture, followed by acidification to a pH of approximately 2-3 with 1 M hydrochloric acid.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Data Presentation

Table 1: Summary of Reagents and Expected Products

| Step | Starting Material | Key Reagents | Product | Expected Yield |

| 1 | 2,3,5,6-Tetrafluoropyridine | [Rh(μ-H)(dippp)]2, Triethylsilane | 2,3,6-Trifluoropyridine | ~7%[1] |

| 2 | 2,3,6-Trifluoropyridine | n-Butyllithium, Carbon Dioxide | This compound | Moderate to high (estimated) |

Table 2: Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C6H2F3NO2 |

| Molecular Weight | 177.08 g/mol |

| Appearance | White to off-white solid (expected) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in polar organic solvents (expected) |

Logical Relationships in Synthesis

The regioselectivity of the carboxylation step is directed by the fluorine and nitrogen atoms of the pyridine ring. The lithiation is expected to occur at the C4 position due to the combined directing and activating effects of the adjacent fluorine atoms and the ring nitrogen.

Caption: Logical flow of the regioselective carboxylation step.

Conclusion

This technical guide provides a comprehensive, albeit inferred, pathway for the synthesis of this compound. The outlined procedures are based on established chemical principles and analogous reactions, offering a solid foundation for researchers to produce this compound for further study. It is recommended that small-scale pilot reactions be conducted to optimize the reaction conditions, particularly for the carboxylation step, to maximize the yield and purity of the final product. Standard analytical techniques, such as NMR spectroscopy and mass spectrometry, should be employed to confirm the structure and purity of the synthesized compounds.

References

An In-depth Technical Guide on 2,3,6-Trifluoropyridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trifluoropyridine-4-carboxylic acid, also known as 2,3,6-trifluoroisonicotinic acid, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic placement of three fluorine atoms on the pyridine ring dramatically influences the molecule's electronic properties, pKa, lipophilicity, and metabolic stability. These modifications can lead to enhanced pharmacological profiles, making this compound a valuable building block for the synthesis of novel therapeutic agents.[1]

The pyridine carboxylic acid scaffold is a well-established pharmacophore found in numerous approved drugs, where it often engages in crucial binding interactions with biological targets like enzymes and receptors.[2] Fluorination is a widely used strategy in modern drug design to modulate a candidate's properties, often improving potency, selectivity, and pharmacokinetic parameters.[3] The trifluoromethyl group (CF3), for instance, is strongly electron-withdrawing and can significantly impact a compound's biological activity.[4] This guide provides a comprehensive overview of the chemical properties, spectral characteristics, and synthetic methodologies related to this compound and its close analogs.

Note: Publicly available experimental data for this compound is limited. Therefore, this guide includes data from closely related and structurally similar analogs, such as 2,3,5,6-Tetrafluoropyridine-4-carboxylic acid and various difluoropyridine carboxylic acids, to provide a comparative and predictive context.

Core Chemical Properties

The physicochemical properties of fluorinated pyridine carboxylic acids are pivotal for their application in synthesis and drug design. The table below summarizes key data for the title compound and its relevant analogs.

| Property | This compound | 2,3,5,6-Tetrafluoropyridine-4-carboxylic acid | 3,5-Difluoropyridine-4-carboxylic acid | 5-(Trifluoromethyl)pyridine-2-carboxylic acid |

| Molecular Formula | C₆H₂F₃NO₂ | C₆HF₄NO₂[5] | C₆H₃F₂NO₂[6] | C₇H₄F₃NO₂[7] |

| Molecular Weight | 177.08 g/mol | 195.07 g/mol [5] | 159.09 g/mol [6] | 191.11 g/mol [7] |

| CAS Number | Not readily available | 2875-10-7[5] | 903522-29-2[6] | 80194-69-0[7] |

| Appearance | White to off-white solid (predicted) | Crystalline solid[8] | White solid[6] | Pale brown powder[7] |

| Melting Point | Not available | Not available | 246 - 249 °C[6] | 135 - 137 °C[7] |

| Boiling Point | Not available | 336.3±37.0 °C (Predicted)[8] | Not available | 273.7±40.0 °C (Predicted)[7] |

| pKa | Not available | 0.83±0.10 (Predicted)[8] | Not available | 3.13±0.10 (Predicted)[7] |

| Solubility | Not available | Not available | Sparingly soluble in water | Slightly soluble in water[7] |

Spectroscopic Data Analysis

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below are the expected and reported spectral characteristics for this class of compounds.

Infrared (IR) Spectroscopy

The IR spectrum of a fluorinated pyridine carboxylic acid is characterized by several key absorption bands.

-

O-H Stretch: A very broad band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[9][10]

-

C=O Stretch: A strong, sharp absorption band should appear between 1690-1760 cm⁻¹.[11] Conjugation with the pyridine ring typically shifts this peak to the lower end of the range (~1710 cm⁻¹).[9]

-

C-F Stretch: Strong absorptions corresponding to C-F bond stretching are typically found in the fingerprint region, between 1000-1400 cm⁻¹.

-

Aromatic C=C and C=N Stretch: Medium to weak bands are expected in the 1400-1600 cm⁻¹ region, corresponding to the pyridine ring vibrations.[12]

| Vibration | Typical Wavenumber (cm⁻¹) | Description |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad, Strong |

| C=O Stretch (Carboxylic Acid) | 1690 - 1760 | Sharp, Strong |

| C=C, C=N Stretch (Aromatic Ring) | 1400 - 1600 | Medium to Weak |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium |

| C-F Stretch | 1000 - 1400 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the environment of the fluorine atoms.[13]

-

¹H NMR: The most deshielded signal will be the acidic proton of the carboxylic acid, typically appearing as a broad singlet downfield, often above 12 ppm.[9] The remaining proton on the pyridine ring would appear in the aromatic region, with its chemical shift and multiplicity influenced by coupling to the adjacent fluorine atoms.

-

¹³C NMR: The carboxyl carbon signal is expected in the range of 165-185 δ.[9] The carbon atoms attached to fluorine will show characteristic C-F coupling and will be significantly shifted downfield.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. Three distinct signals would be expected for this compound, with chemical shifts and coupling constants providing definitive information about their positions on the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): For C₆H₂F₃NO₂, the exact mass would be approximately 177.0041 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition.[13]

-

Key Fragmentation Patterns: Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (•OH, [M-17]⁺) and the loss of the entire carboxyl group (•COOH, [M-45]⁺), leading to the formation of a stable acylium ion or a trifluoropyridyl radical cation, respectively.[13] Decarboxylation (loss of CO₂, [M-44]) is also a possible fragmentation.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are not widely published. However, a plausible synthetic route can be adapted from established methods for preparing similar fluorinated pyridine carboxylic acids. A common strategy involves the low-temperature lithiation of a suitable trifluoropyridine precursor followed by quenching with carbon dioxide.

Representative Synthesis of a Fluorinated Pyridine Carboxylic Acid

Objective: To synthesize a fluorinated pyridine-4-carboxylic acid via lithiation and carboxylation. This protocol is based on general procedures for related compounds.

Materials:

-

2,3,6-Trifluoropyridine (Starting Material)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

-

Dry Ice (solid CO₂)

-

Hydrochloric Acid (HCl), e.g., 1 M aqueous solution

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet is assembled.

-

Initial Solution: 2,3,6-Trifluoropyridine (1.0 eq) is dissolved in anhydrous THF under an inert atmosphere.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The lithiation is expected to occur regioselectively at the 4-position, which is activated by the flanking fluorine atoms and the nitrogen atom.

-

Carboxylation: The reaction mixture is slowly transferred via cannula into a separate flask containing an excess of crushed dry ice, which is vigorously stirred. Alternatively, the dry ice can be added in small portions to the reaction flask. A slurry will form.

-

Quenching: After the addition is complete, the cooling bath is removed, and the mixture is allowed to warm to room temperature. The reaction is then quenched by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

-

Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

Diagrams and Visualizations

General Synthetic Pathway

The following diagram illustrates a representative synthesis for this class of compounds.

Caption: A plausible synthetic route to this compound.

Experimental and Analytical Workflow

This diagram outlines the logical flow from synthesis to characterization.

Caption: Standard workflow for the synthesis and analysis of the target compound.

Applications in Drug Development

Pyridine carboxylic acids are versatile scaffolds in medicinal chemistry, and their fluorinated derivatives are of particular importance.[2][14]

-

Enzyme Inhibition: The carboxylic acid moiety can act as a key binding group, often coordinating to metal ions in enzyme active sites or forming strong hydrogen bonds.[2] Fluorination can modulate the acidity (pKa) of the carboxyl group and the overall electronics of the pyridine ring, which can fine-tune binding affinity and selectivity.

-

Modulation of Physicochemical Properties: Introducing fluorine atoms generally increases lipophilicity, which can enhance cell membrane permeability and oral bioavailability.[1] However, the effect is complex and position-dependent. It also often improves metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.

-

Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for other chemical groups. Its strong electron-withdrawing nature can significantly alter the properties of the parent molecule.[4]

-

Intermediate for Agrochemicals and Pharmaceuticals: Many complex active ingredients in both the pharmaceutical and agrochemical industries utilize trifluoromethylpyridine intermediates in their synthesis.[15] These building blocks are crucial for creating compounds with desired biological activities.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 5-(Trifluoromethyl)pyridine-2-carboxylic acid CAS#: 80194-69-0 [m.chemicalbook.com]

- 8. 2,3,5,6-TETRAFLUOROPYRIDINE-4-CARBOXYLIC ACID CAS#: 2875-10-7 [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. echemi.com [echemi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. 2',3,5-Trifluorobiphenyl-4-carboxylic acid | Benchchem [benchchem.com]

- 14. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

Navigating the Synthesis and Application of 2,3,6-Trifluoropyridine-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties and Data

Quantitative data for 2,3,6-Trifluoropyridine-4-carboxylic acid is not extensively documented. However, data for analogous fluorinated pyridine carboxylic acids can provide valuable insights into its expected properties.

Table 1: Physicochemical Data of Related Fluorinated Pyridine Carboxylic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |

| 2,3,5,6-Tetrafluoropyridine-4-carboxylic acid | 2875-10-7 | C₆HF₄NO₂ | 195.07 | 148-151 | 336.3±37.0 | 0.83±0.10 |

| 2,5,6-Trifluoronicotinic acid | 773109-19-6 | C₆H₂F₃NO₂ | 177.08 | Not Available | Not Available | Not Available |

| 3,5-Difluoropyridine-4-carboxylic acid | 903522-29-2 | C₆H₃F₂NO₂ | 159.09 | 246 - 249 | Not Available | Not Available |

| 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 | C₇H₄F₃NO₂ | 191.11 | 146-148 | 290.4±40.0 | 2.50±0.36 |

| 2,3,6-Trifluorobenzoic acid | 36556-45-9 | C₇H₃F₃O₂ | 176.09 | Not Available | Not Available | Not Available |

Data is sourced from publicly available chemical databases and may be predicted values.

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in readily available literature. However, general synthetic strategies for fluorinated pyridine carboxylic acids can be adapted. A plausible synthetic route could involve the fluorination of a corresponding chlorinated or aminated pyridine precursor, followed by carboxylation.

A representative experimental protocol for the synthesis of a related compound, 6-(trifluoromethyl)nicotinic acid, is described in a patent (EP2821398A1), which can serve as a methodological reference.[1]

General Experimental Protocol: Synthesis of a Fluorinated Pyridine Carboxylic Acid Derivative (Adapted from Patent Literature) [1]

-

Reaction Setup: A solution of the starting fluorinated pyridine precursor (1.0 eq) is prepared in a suitable aprotic solvent (e.g., anhydrous Tetrahydrofuran (THF) or Diethyl Ether) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Lithiation: The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath. A strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq), is added dropwise while maintaining the low temperature. The reaction mixture is stirred for a specified period (e.g., 1-2 hours) to ensure complete lithiation.

-

Carboxylation: Gaseous carbon dioxide (CO₂), dried by passing through a drying agent, is bubbled through the reaction mixture. Alternatively, the mixture can be poured over crushed dry ice. The reaction is allowed to warm to room temperature slowly.

-

Work-up: The reaction is quenched with an aqueous acid solution (e.g., 1M HCl). The aqueous layer is extracted with an organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield the desired fluorinated pyridine carboxylic acid.

Caption: General Synthetic Workflow for Fluorinated Pyridine Carboxylic Acids.

Applications in Drug Development and Research

Trifluoromethylpyridine derivatives are crucial building blocks in the synthesis of a wide range of biologically active molecules for the pharmaceutical and agrochemical industries.[2][3] The unique properties conferred by the trifluoromethyl group can lead to enhanced efficacy, selectivity, and metabolic stability of drug candidates.[2][3]

Key Application Areas:

-

Agrochemicals: Trifluoromethylpyridine moieties are found in numerous herbicides, insecticides, and fungicides.[2][4] For instance, 4-(trifluoromethyl)nicotinic acid is a key intermediate in the synthesis of the insecticide flonicamid.[4]

-

Pharmaceuticals: These compounds serve as intermediates in the production of various therapeutic agents, including antivirals and antitumor drugs.[5] The fluorinated pyridine scaffold is explored for its potential to interact with various biological targets.

-

Enzyme Inhibition: Pyridine carboxylic acid isomers and their derivatives have been extensively studied as enzyme inhibitors for a wide range of diseases, including tuberculosis, cancer, and diabetes.[6] The electronic properties of the fluorinated ring can significantly influence binding to enzyme active sites.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not well-defined in the literature, research on analogous fluorinated compounds provides insights into potential mechanisms of action. For example, some fluorinated pyridine derivatives have been investigated as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[7]

The rationale for targeting such pathways often involves the ability of the fluorinated pyridine core to form specific interactions (e.g., hydrogen bonds, halogen bonds) with key amino acid residues within the ATP-binding pocket of kinases like PI3K.

Caption: Potential Inhibition of the PI3K/AKT/mTOR Signaling Pathway.

Conclusion

This compound represents a valuable, albeit not extensively characterized, building block for chemical synthesis. Its structural similarity to other well-studied fluorinated pyridine carboxylic acids suggests its potential utility in the development of novel agrochemicals and pharmaceuticals. This technical guide, by consolidating available information on related compounds, aims to provide a foundational resource for researchers and professionals in drug development, facilitating further exploration of this and similar fluorinated scaffolds. The provided synthetic strategies and insights into potential biological activities offer a starting point for future research endeavors in this promising area of medicinal chemistry.

References

- 1. EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents [patents.google.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 2,3,6-Trifluoropyridine-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,3,6-Trifluoropyridine-4-carboxylic acid. Due to the limited availability of experimental data for this specific isomer in public databases, this document presents predicted and analogous data based on established spectroscopic principles and data from structurally related compounds. It also includes detailed experimental protocols for acquiring such data.

Introduction

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The trifluorinated pyridine ring system imparts unique electronic properties, while the carboxylic acid moiety allows for further chemical modifications, making it a valuable building block in drug discovery and development. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and for elucidating its role in various chemical and biological processes.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and comparison with data from analogous fluorinated pyridine and benzoic acid derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~13-14 | broad singlet | -COOH |

| ~7.5-8.0 | doublet of doublets | H-5 |

Note: The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration. The pyridine proton at position 5 is expected to show coupling to the fluorine atoms at positions 3 and 6.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | -COOH |

| ~150-160 (d) | C-2 (¹JCF) |

| ~145-155 (d) | C-6 (¹JCF) |

| ~140-150 (d) | C-3 (¹JCF) |

| ~120-130 | C-4 |

| ~110-120 (d) | C-5 (²JCF) |

Note: Carbon signals directly attached to fluorine will appear as doublets due to one-bond C-F coupling (¹JCF). The C-5 signal will also likely be a doublet due to two-bond coupling with the fluorine at C-6.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -80 to -100 | multiplet | F-6 |

| -120 to -140 | multiplet | F-2 |

| -150 to -170 | multiplet | F-3 |

Note: ¹⁹F NMR chemical shifts are reported relative to CFCl₃. The multiplicities will be complex due to F-F coupling.

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| 1710-1760 | Strong | C=O stretch (carboxylic acid)[1] |

| 1600-1640 | Medium | C=C and C=N stretching (pyridine ring) |

| 1200-1300 | Strong | C-F stretching |

| ~1200 | Medium | C-O stretching |

| ~900 | Medium, broad | O-H bend (out-of-plane) |

Note: The broad O-H stretch is a characteristic feature of hydrogen-bonded carboxylic acids.[1] Conjugation with the pyridine ring may lower the C=O stretching frequency.[1]

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 193 | [M]⁺ (Molecular Ion) |

| 176 | [M-OH]⁺ |

| 148 | [M-COOH]⁺ |

| 128 | [M-COOH-HF]⁺ |

Note: Electron ionization (EI) is expected to produce the molecular ion peak and characteristic fragments from the loss of hydroxyl and carboxyl groups.[2][3][4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H, ¹³C, and ¹⁹F NMR spectra of the compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle 30-45°, longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons.

-

Reference the spectrum to the solvent peak.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F NMR spectrum.

-

A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is required.

-

Use an external reference standard such as CFCl₃ or a sealed capillary containing a known fluorine compound.[6]

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum to identify functional groups.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Spectrum Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Methodology (Thin Solid Film):

-

Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[7]

-

Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[7]

-

Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.[7]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.[4] The sample is heated under vacuum to induce sublimation.

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2][3][4][5]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental procedures to obtain them. Researchers are encouraged to use this information as a reference for their analytical work on this and related fluorinated heterocyclic compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. colorado.edu [colorado.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 2,3,6-Trifluoropyridine-4-carboxylic acid

This technical guide provides a detailed analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2,3,6-Trifluoropyridine-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines predicted spectral data, comprehensive experimental protocols for data acquisition, and a visualization of the key nuclear interactions.

Introduction

This compound is a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. The incorporation of fluorine atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of such fluorinated molecules. ¹⁹F NMR, in particular, offers high sensitivity and a wide chemical shift range, making it an excellent probe for studying fluorinated compounds.[1][2][3]

Predicted NMR Spectral Data

Due to the absence of publicly available experimental spectra for this compound, the following tables present predicted ¹H and ¹⁹F NMR data. These predictions are based on the analysis of substituent effects on the pyridine ring and data from analogous fluorinated pyridine derivatives.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show a single resonance corresponding to the proton at the C5 position.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H5 | 7.5 - 8.5 | Doublet of Doublets of Doublets (ddd) | ⁴J(H-F) and ⁵J(H-F) |

Note: The exact chemical shift and coupling constants will be highly dependent on the solvent and pH.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is anticipated to display three distinct signals for the fluorine atoms at positions 2, 3, and 6.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F2 | -80 to -100 | Doublet of Doublets (dd) | ³J(F2-F3), ⁴J(F2-F6) |

| F3 | -140 to -160 | Doublet of Doublets (dd) | ³J(F2-F3), ⁵J(F3-F6) |

| F6 | -100 to -120 | Doublet of Doublets of Doublets (ddd) | ⁴J(F2-F6), ⁵J(F3-F6), ⁴J(H5-F6) |

Note: Chemical shifts for ¹⁹F NMR are referenced to CFCl₃ at 0.00 ppm. Negative values indicate upfield shifts.[4][5] The coupling constants between fluorine atoms (JFF) decrease as the number of intervening bonds increases.

Experimental Protocols

To obtain high-quality ¹H and ¹⁹F NMR spectra of this compound, the following experimental protocols are recommended.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent. Common choices for carboxylic acids include DMSO-d₆, Methanol-d₄, or D₂O with pH adjustment. The choice of solvent can significantly impact the chemical shifts, particularly of the carboxylic acid proton and the aromatic proton.[6][7]

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: For ¹H NMR, tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm). For ¹⁹F NMR, trifluoroacetic acid (TFA) or hexafluorobenzene can be used as an external or internal standard.[5]

¹H NMR Spectroscopy

-

Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.

-

Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quantitative measurements.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Spectral Width: A spectral width of 12-16 ppm is generally sufficient.

-

¹⁹F NMR Spectroscopy

-

Instrument: A spectrometer equipped with a multinuclear probe capable of detecting ¹⁹F.

-

Parameters:

-

Pulse Sequence: Standard single-pulse experiment, often with proton decoupling to simplify the spectra.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 32-128 scans.

-

Spectral Width: Due to the large chemical shift range of ¹⁹F, a wide spectral width of at least 200 ppm should be used initially to locate all signals.[8]

-

Decoupling: For routine spectra, broadband proton decoupling is recommended to remove ¹H-¹⁹F couplings and simplify the signals.

-

Visualization of NMR Coupling Interactions

The following diagram illustrates the predicted through-bond J-coupling interactions within the this compound molecule that give rise to the complex splitting patterns observed in the NMR spectra.

Caption: Predicted J-coupling interactions in this compound.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for acquiring and interpreting the NMR spectra of the target compound.

Caption: Workflow for NMR spectral analysis.

Conclusion

This guide provides a comprehensive framework for understanding, acquiring, and interpreting the ¹H and ¹⁹F NMR spectra of this compound. The predicted data and detailed protocols offer a solid foundation for researchers to characterize this and similar fluorinated compounds, facilitating further research and development in their respective fields. The unique characteristics of ¹⁹F NMR, such as its high sensitivity and broad chemical shift range, make it a particularly powerful technique for the unambiguous structural analysis of fluorinated molecules.[1][9]

References

- 1. biophysics.org [biophysics.org]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. colorado.edu [colorado.edu]

- 6. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. F19 detection [nmr.chem.ucsb.edu]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2,3,6-Trifluoropyridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,3,6-Trifluoropyridine-4-carboxylic acid (CAS Number: 675602-92-3). Due to the limited publicly available data for this specific compound, this document consolidates the existing information and presents general experimental protocols for the determination of key physical characteristics.

Core Physical and Chemical Properties

This compound, also known as 2,3,6-trifluoroisonicotinic acid, is a fluorinated pyridine derivative. Its chemical structure, featuring a pyridine ring substituted with three fluorine atoms and a carboxylic acid group, suggests its potential utility as a building block in medicinal chemistry and materials science. The fluorine atoms can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel compounds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 675602-92-3 | |

| Molecular Formula | C₆H₂F₃NO₂ | |

| Molecular Weight | 177.08 g/mol | |

| Appearance | Powder or granule | |

| Melting Point | 118°C to 121°C | |

| Boiling Point | 377.8°C at 760 mmHg | |

| Density | 1.642 g/cm³ | |

| Refractive Index | 1.491 | |

| Solubility | Insoluble in water | |

| pKa | Data not available |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available in the scientific literature. However, standard methodologies for characterizing similar organic compounds can be applied.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the sample of this compound is completely dry and in a fine powdered form. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to a temperature approximately 15-20°C below the expected melting point (118°C).

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the sample.

Determination of Solubility (Qualitative and Quantitative)

Solubility is a crucial parameter for any compound intended for pharmaceutical or industrial applications.

Qualitative Solubility:

-

Place approximately 10 mg of this compound into a series of test tubes.

-

Add 1 mL of various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide) to each tube.

-

Agitate the tubes vigorously for 1-2 minutes at a controlled temperature (e.g., 25°C).

-

Visually inspect each tube for the presence of undissolved solid. Classify the solubility as soluble, partially soluble, or insoluble.

Quantitative Solubility (Gravimetric Method):

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the desired solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Carefully filter the saturated solution to remove any undissolved solid.

-

Accurately transfer a known volume of the clear filtrate to a pre-weighed container.

-

Evaporate the solvent completely under reduced pressure or in a drying oven at a temperature below the compound's boiling point.

-

Weigh the container with the dried solute. The difference in weight gives the mass of the dissolved solid.

-

Calculate the solubility in terms of g/L or mol/L.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent in which both the acid and its conjugate base are soluble (e.g., a mixture of water and an organic co-solvent like methanol or ethanol).

-

Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

-

Record the initial pH of the solution.

-

Titrate the solution by adding small, precise increments of the standardized strong base from the burette.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot a titration curve of pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This can be determined from the midpoint of the steep rise in the titration curve or by analyzing the first derivative of the curve.

Logical Workflows

The following diagrams illustrate generalized workflows for the synthesis and physical characterization of a compound such as this compound.

Caption: A generalized workflow for the synthesis and characterization of a pyridine carboxylic acid.

Caption: Workflow for the determination of key physical properties of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information in the scientific literature detailing the biological activity or any associated signaling pathways for this compound. Further research would be required to elucidate any potential pharmacological effects or mechanisms of action.

Conclusion

This technical guide summarizes the currently known physical properties of this compound. While some fundamental data such as melting point and boiling point have been reported, other key parameters like pKa and quantitative solubility are not yet documented in readily accessible sources. The provided general experimental protocols offer a framework for the comprehensive characterization of this compound. The absence of biological data highlights an opportunity for future research to explore the potential applications of this fluorinated pyridine derivative in drug discovery and development.

Starting materials for 2,3,6-Trifluoropyridine-4-carboxylic acid synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic pathways for producing 2,3,6-trifluoropyridine-4-carboxylic acid, a valuable fluorinated pyridine derivative with applications in pharmaceutical and agrochemical research. The synthesis of this compound presents unique challenges due to the specific arrangement of its fluorine substituents. This document outlines the most viable starting materials and reaction sequences, providing detailed experimental protocols where available and summarizing key quantitative data.

Executive Summary

The synthesis of this compound is not extensively detailed in publicly available literature, necessitating a review of synthetic strategies for analogous fluorinated pyridines. Two principal and promising routes have been identified: the halogen-metal exchange of a 4-halo-2,3,6-trifluoropyridine intermediate followed by carboxylation, and the synthesis and subsequent hydrolysis of a 2,3,6-trifluoro-4-cyanopyridine precursor. A third, less certain path, involves the direct, regioselective lithiation of a 2,3,6-trifluoropyridine backbone. The selection of a specific route will likely depend on the availability of starting materials and the desired scale of production.

Synthetic Pathways and Starting Materials

The successful synthesis of this compound hinges on the strategic introduction of a carboxyl group at the C4 position of a trifluorinated pyridine ring. The following sections detail the most plausible synthetic approaches.

Route 1: Halogen-Metal Exchange of 4-Bromo-2,3,6-trifluoropyridine

This route is arguably the most direct and controllable method for the regioselective introduction of the carboxylic acid group. It involves the preparation of a 4-bromo-2,3,6-trifluoropyridine intermediate, which then undergoes a halogen-metal exchange, followed by quenching with carbon dioxide.

Step 1: Synthesis of 4-Bromo-2,3,5,6-tetrafluoropyridine

Step 2: Selective Hydrodefluorination (Proposed)

A critical and challenging step would be the selective removal of the fluorine atom at the 5-position to yield 4-bromo-2,3,6-trifluoropyridine. This transformation would require carefully controlled reaction conditions to achieve the desired regioselectivity.

Step 3: Halogen-Metal Exchange and Carboxylation

With the 4-bromo-2,3,6-trifluoropyridine in hand, a halogen-metal exchange reaction can be performed, typically at low temperatures, using an organolithium reagent such as n-butyllithium. The resulting aryllithium species is then quenched with solid carbon dioxide (dry ice) to form the lithium carboxylate, which upon acidic workup, yields the target molecule.

Experimental Protocol (General for Halogen-Metal Exchange and Carboxylation):

-

A solution of 4-bromo-2,3,6-trifluoropyridine in an anhydrous ethereal solvent (e.g., diethyl ether, THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of n-butyllithium in hexanes (typically 1.1 to 1.5 equivalents) is added dropwise, maintaining the low temperature.

-

The reaction mixture is stirred at -78 °C for a specified time (e.g., 1-2 hours) to ensure complete halogen-metal exchange.

-

An excess of freshly crushed solid carbon dioxide is added to the reaction mixture in one portion.

-

The reaction is allowed to warm to room temperature.

-

The reaction is quenched with water, and the aqueous layer is acidified with a mineral acid (e.g., HCl) to a pH of approximately 1-2.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Quantitative Data Summary (Route 1 - Representative)

| Step | Starting Material | Product | Reagents | Conditions | Yield (%) |

| 1 | Pentafluoropyridine | 4-Bromo-2,3,5,6-tetrafluoropyridine | HBr/Lewis Acid or other brominating agents | Varies | Moderate to Good |

| 2 | 4-Bromo-2,3,5,6-tetrafluoropyridine | 4-Bromo-2,3,6-trifluoropyridine | Selective reducing agent | To be determined | - |

| 3 | 4-Bromo-2,3,6-trifluoropyridine | This compound | 1. n-BuLi2. CO₂3. H⁺ | THF, -78 °C to rt | Good to Excellent (estimated) |

Route 2: Synthesis and Hydrolysis of 2,3,6-Trifluoro-4-cyanopyridine

This two-step approach involves the synthesis of a 4-cyano substituted trifluoropyridine, followed by hydrolysis of the nitrile group to the carboxylic acid.

Step 1: Synthesis of 2,3,6-Trifluoro-4-cyanopyridine

The synthesis of this intermediate is a key challenge. A potential method involves the nucleophilic aromatic substitution of a suitable precursor, such as a 4-halo-2,3,6-trifluoropyridine, with a cyanide salt. Alternatively, Sandmeyer-type reactions on a corresponding 4-amino precursor could be explored.

Step 2: Hydrolysis of the Nitrile

The hydrolysis of the 4-cyano group to a carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions with the fluorine substituents.

Experimental Protocol (General for Nitrile Hydrolysis):

-

2,3,6-Trifluoro-4-cyanopyridine is suspended in an aqueous solution of a strong base (e.g., NaOH or KOH).

-

The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction mixture is cooled to room temperature and acidified with a concentrated mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data Summary (Route 2 - Representative)

| Step | Starting Material | Product | Reagents | Conditions | Yield (%) |

| 1 | 4-Halo-2,3,6-trifluoropyridine | 2,3,6-Trifluoro-4-cyanopyridine | NaCN or KCN | High temperature, polar aprotic solvent | Moderate to Good (estimated) |

| 2 | 2,3,6-Trifluoro-4-cyanopyridine | This compound | NaOH(aq) or H₂SO₄(aq) | Reflux | Good to Excellent |

Route 3: Direct Lithiation of 2,3,6-Trifluoropyridine (Hypothetical)

This approach would be the most atom-economical if the regioselectivity of the lithiation favors the C4 position. The directing effects of the fluorine atoms and the pyridine nitrogen are crucial in determining the site of deprotonation. The fluorine atoms are electron-withdrawing and can direct lithiation to an adjacent position. However, the relative directing abilities of the fluorine atoms at the 2, 3, and 6 positions would need to be carefully considered. Without specific literature data on the lithiation of 2,3,6-trifluoropyridine, this route remains speculative but warrants investigation.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the proposed synthetic routes, the following diagrams are provided in the DOT language for Graphviz.

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,3,6-Trifluoropyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and bonding of 2,3,6-Trifluoropyridine-4-carboxylic acid. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related fluorinated pyridine carboxylic acids to infer its structural and electronic properties. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's characteristics for applications in medicinal chemistry and materials science. The document covers the predicted molecular geometry, the nature of its chemical bonds, and spectroscopic characteristics, supported by data from analogous compounds. Additionally, generalized experimental protocols for its synthesis and characterization are provided.

Introduction

Fluorinated pyridine carboxylic acids are a class of compounds of significant interest in the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms into the pyridine ring can profoundly influence the molecule's physicochemical properties, such as acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, a member of this class, presents a unique substitution pattern that is expected to confer specific electronic and steric properties. This guide aims to provide a thorough understanding of its molecular structure and bonding to facilitate its use in research and development.

Predicted Molecular Structure and Bonding

The molecular structure of this compound is characterized by a pyridine ring substituted with three fluorine atoms and a carboxylic acid group. The fluorine atoms at positions 2, 3, and 6, and the carboxylic acid at position 4, create a distinct electronic environment on the aromatic ring.

The bonding within the pyridine ring is aromatic, with delocalized π-electrons across the carbon and nitrogen atoms. The high electronegativity of the fluorine atoms is expected to have a strong electron-withdrawing effect on the pyridine ring through both inductive (-I) and mesomeric (-M) effects. This withdrawal of electron density will likely decrease the basicity of the pyridine nitrogen and increase the acidity of the carboxylic acid proton compared to their non-fluorinated counterparts.

The carboxylic acid group is planar, and its orientation relative to the pyridine ring will be influenced by steric hindrance from the adjacent fluorine atoms and potential intramolecular hydrogen bonding. It is anticipated that the molecule will exhibit intermolecular hydrogen bonding in the solid state, likely forming dimers between the carboxylic acid groups of adjacent molecules.

Quantitative Data from Analogous Compounds

Due to the absence of specific experimental data for this compound in the available literature, the following tables summarize key physicochemical and spectroscopic data from closely related fluorinated pyridine carboxylic acids. This information provides a valuable reference for predicting the properties of the target molecule.

Table 1: Physicochemical Properties of Analogous Fluorinated Pyridine Carboxylic Acids

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2,3,5,6-Tetrafluoropyridine-4-carboxylic acid | 2875-10-7 | C₆HF₄NO₂ | 195.07 | Not available |

| 6-Fluoropyridine-3-carboxylic acid | 403-45-2 | C₆H₄FNO₂ | 141.10 | 144-148 |

| 2,3-Difluoropyridine-4-carboxylic acid[1] | 82570-01-6 | C₆H₃F₂NO₂ | 159.09 | Not available |

Table 2: Spectroscopic Data of Analogous Fluorinated Pyridine Carboxylic Acids

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) |

| 3-Fluoropyridine-4-carboxylic acid[2] | 8.95 (s, 1H), 8.65 (d, 1H), 7.6 (t, 1H) | Not available | Not available |

| General Carboxylic Acids[3][4][5][6] | ~12 (s, 1H, COOH) | 165-185 (C=O) | 2500-3300 (O-H, broad), 1710-1760 (C=O) |

| Fluoropyridines (General)[7] | Chemical shifts are highly dependent on fluorine substitution patterns and solvent. | Carbon signals are split by C-F coupling. | Not available |

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis, purification, and characterization of this compound, based on established methods for related compounds.

Synthesis

A potential synthetic route to this compound could involve the oxidation of a corresponding methyl or other alkyl-substituted trifluoropyridine. Alternatively, a halogen-metal exchange followed by carboxylation of a tetrafluoropyridine precursor could be employed. A generalized procedure for the synthesis of a fluorinated pyridine carboxylic acid from an aminopyridine precursor is described below, which could be adapted.

Generalized Synthesis Workflow:

A plausible, though unconfirmed, method for the synthesis of the title compound may involve the ammonialysis of a tetrachloropyridine formic acid followed by acidification.[8]

Purification

The crude product would likely be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). The purity of the final product should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), melting point determination, and spectroscopic methods.

Characterization

NMR spectroscopy is a powerful tool for structural elucidation.

-

1H NMR: The spectrum is expected to show a signal for the carboxylic acid proton, typically in the range of 10-13 ppm, which may be broad.[3] The remaining aromatic proton on the pyridine ring will appear as a multiplet, with its chemical shift and coupling constants influenced by the adjacent fluorine atoms.

-

19F NMR: This is crucial for confirming the fluorine substitution pattern. Three distinct signals are expected, and their chemical shifts and coupling constants (JFF) will be characteristic of their positions on the pyridine ring.

-

13C NMR: The spectrum will show six signals for the carbon atoms. The carboxylic acid carbonyl carbon will appear in the downfield region (160-180 ppm). The pyridine ring carbons will show characteristic chemical shifts and C-F coupling.

A general protocol for NMR analysis involves dissolving a few milligrams of the purified compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3) and acquiring the spectra on a high-field NMR spectrometer.

IR spectroscopy can identify the key functional groups.

-

O-H stretch: A very broad absorption is expected in the range of 2500-3300 cm-1, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[4][6]

-

C=O stretch: A strong, sharp absorption should appear between 1710 and 1760 cm-1 for the carbonyl group.[4][6]

-

C-F stretches: Strong absorptions in the fingerprint region (typically 1000-1400 cm-1) will be indicative of the carbon-fluorine bonds.

The IR spectrum can be obtained using an ATR-FTIR spectrometer on a solid sample.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure in the solid state.[9]

Generalized X-ray Crystallography Workflow:

This technique would provide precise bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding and π-stacking.

Conclusion

While a complete experimental dataset for this compound is not currently available in the public domain, this technical guide provides a robust, inferred understanding of its molecular structure and bonding based on the well-established principles of physical organic chemistry and data from analogous compounds. The provided information on its predicted structure, physicochemical properties, and generalized experimental protocols serves as a valuable resource for researchers and professionals engaged in the design and synthesis of novel molecules for pharmaceutical and other applications. Further experimental and computational studies are warranted to fully elucidate the specific properties of this intriguing molecule.

References

- 1. 2,3-Difluoropyridine-4-carboxylic acid manufacturers and suppliers in india [chemicalbook.com]

- 2. 3-Fluoropyridine-4-carboxylic acid(393-53-3) 1H NMR [m.chemicalbook.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 8. CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electron Density Distribution in Trifluoropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electron density distribution in trifluoropyridine derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery. Understanding the electronic landscape of these molecules is crucial for predicting their reactivity, metabolic stability, and interactions with biological targets.

Introduction to Trifluoropyridines

Trifluoropyridine derivatives are heterocyclic compounds that have garnered substantial attention in the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms into the pyridine ring significantly alters the molecule's physicochemical properties. The strong electron-withdrawing nature of fluorine and the trifluoromethyl group modifies the electron density distribution, which in turn influences lipophilicity, metabolic stability, and binding affinity to target proteins. These characteristics are pivotal in the design of novel therapeutic agents with improved pharmacokinetic profiles.

Theoretical Framework for Electron Density Analysis

The electron density distribution in a molecule is a fundamental property that dictates its chemical behavior. Several computational methods are employed to quantify and visualize this distribution.

Mulliken Population Analysis: This method partitions the total electron population among the constituent atoms, providing a measure of partial atomic charges. While computationally efficient, Mulliken charges can be sensitive to the choice of basis set used in the calculation.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more robust description of the electron density in terms of localized bonds, lone pairs, and intermolecular interactions. Natural Population Analysis (NPA), a component of NBO, yields atomic charges that are less dependent on the basis set compared to Mulliken charges. NBO analysis also allows for the quantitative assessment of hyperconjugative interactions, which are key to understanding molecular stability and reactivity.

Molecular Electrostatic Potential (MEP) Maps: MEP maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of chemical reactivity and intermolecular interactions, such as hydrogen bonding.

Computational Methodology

The determination of electron density distribution in trifluoropyridine derivatives is primarily achieved through ab initio and Density Functional Theory (DFT) calculations. A typical computational protocol is outlined below.

Experimental Protocol: DFT Calculations

-

Molecular Structure Optimization: The initial step involves the optimization of the molecular geometry of the trifluoropyridine derivative. This is typically performed using DFT with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and a suitable basis set, for example, 6-311++G(d,p). The "++" indicates the inclusion of diffuse functions on heavy and hydrogen atoms, which are important for describing anions and weak interactions, while "(d,p)" denotes the addition of polarization functions.

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Electron Density Analysis: With the optimized geometry, single-point energy calculations are carried out to obtain the electronic wavefunction. This wavefunction is then used for:

-

Mulliken Population Analysis: To calculate the partial atomic charges.

-

Natural Bond Orbital (NBO) Analysis: To determine the natural atomic charges, orbital occupancies, and donor-acceptor interactions. .

-

Molecular Electrostatic Potential (MEP) Mapping: To visualize the electrostatic potential on the molecular surface.

-

-

Software: Commonly used software packages for these calculations include Gaussian, ORCA, and GAMESS. Visualization of the results is often performed with programs like GaussView, Avogadro, or VMD.

The logical workflow for these computational analyses can be visualized as follows:

Quantitative Analysis of Electron Density Distribution

The following tables summarize the calculated electronic properties for representative trifluoropyridine derivatives from the literature. These calculations were performed at the DFT/B3LYP/cc-pVQZ and DFT/B3LYP/6-311++G(d,p) levels of theory.

Natural Population Analysis (NPA) Charges

Table 1: Natural Atomic Charges for 2-amino-3-chloro-5-trifluoromethyl pyridine (ACTP)

| Atom | Charge (e) |

| C1 | 0.238 |

| C2 | -0.291 |

| C3 | 0.383 |

| C4 | -0.581 |

| C5 | 0.309 |

| N6 | -0.548 |

| C7 | 0.898 |

| F8 | -0.329 |

| F9 | -0.334 |

| F10 | -0.331 |

| Cl11 | -0.062 |

| N12 | -0.803 |

| H13 | 0.428 |

| H14 | 0.424 |

Data extracted from a study on 2-amino-3-chloro-5-trifluoromethyl pyridine.[1]

Table 2: Natural Atomic Charges for 4-amino-3-chloro-2,5,6-trifluoropyridine

Due to the unavailability of the full text, the specific atomic charges for this molecule could not be included. However, the study confirms that NPA calculations were performed.

Mulliken Atomic Charges

While NBO charges are generally preferred for their stability, Mulliken charges are also widely reported.

Table 3: Mulliken Atomic Charges for 2-amino-3-chloro-5-trifluoromethyl pyridine (ACTP)

| Atom | Charge (e) |

| C1 | 0.155 |

| C2 | -0.219 |

| C3 | 0.117 |

| C4 | -0.331 |

| C5 | 0.165 |

| N6 | -0.334 |

| C7 | 0.544 |

| F8 | -0.211 |

| F9 | -0.212 |

| F10 | -0.213 |

| Cl11 | -0.064 |

| N12 | -0.518 |

| H13 | 0.261 |

| H14 | 0.259 |

Data extracted from a study on 2-amino-3-chloro-5-trifluoromethyl pyridine.[1]

Relationship Between Electron Density and Chemical Reactivity

The electron density distribution is a direct indicator of a molecule's reactivity.

-

Nucleophilic Attack: Regions with a high negative electrostatic potential (electron-rich areas), such as the nitrogen atom in the pyridine ring and fluorine atoms, are susceptible to attack by electrophiles.

-

Electrophilic Attack: Conversely, regions with a positive electrostatic potential (electron-deficient areas), typically the carbon atoms of the pyridine ring, are prone to nucleophilic attack.

The strong electron-withdrawing effect of the fluorine atoms generally makes the pyridine ring in trifluoropyridine derivatives electron-deficient and thus more susceptible to nucleophilic aromatic substitution compared to pyridine itself.

Implications for Drug Design

A thorough understanding of the electron density distribution in trifluoropyridine derivatives is paramount for rational drug design.

-

Target Binding: MEP maps can be used to predict and optimize non-covalent interactions (e.g., hydrogen bonds, halogen bonds) between a drug candidate and its biological target. By identifying regions of negative and positive potential, medicinal chemists can design molecules with complementary electrostatic properties to the target's active site, thereby enhancing binding affinity and selectivity.

-

Metabolic Stability: The sites of potential metabolic transformation can often be inferred from the electron density distribution. Electron-rich regions may be more susceptible to oxidative metabolism by cytochrome P450 enzymes. By strategically modifying the electronic properties of the molecule, its metabolic stability can be improved.

-

Pharmacokinetic Properties: The overall charge distribution influences properties such as solubility and membrane permeability, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The integration of computational electron density analysis into the drug discovery pipeline allows for a more targeted and efficient approach to lead optimization.

Conclusion

The electron density distribution in trifluoropyridine derivatives is a key determinant of their chemical and biological properties. Computational methods such as DFT, NBO analysis, and MEP mapping provide powerful tools for elucidating this distribution. The insights gained from these analyses are invaluable for predicting reactivity, understanding structure-activity relationships, and guiding the rational design of novel drug candidates with enhanced efficacy and safety profiles. As computational resources become more accessible, the routine application of these methods will continue to accelerate the discovery and development of new trifluoropyridine-based therapeutics.

References